molecular formula C8H5BrFNO4 B1431632 Methyl 3-bromo-4-fluoro-5-nitrobenzoate CAS No. 1403483-79-3

Methyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No.: B1431632
CAS No.: 1403483-79-3
M. Wt: 278.03 g/mol
InChI Key: JNVZMPJUTRQPPB-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-4-fluoro-5-nitrobenzoate” is a chemical compound with the CAS Number: 1403483-79-3 . It has a molecular weight of 278.03 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Crystallographic and Electronic Structure Studies

Methyl 3-bromo-4-fluoro-5-nitrobenzoate, as part of the benzoic acid derivatives family, has been subject to crystallographic study using X-ray powder diffraction. This research, which included compounds like 4-bromo-2 nitrobenzoic acid, focused on understanding the crystal structures and electronic structures of these derivatives. The study revealed insights into the nature of intermolecular interactions and molecular electrostatic potential (MEP) surface calculations, contributing to our understanding of the electronic structure of these compounds (Pramanik, Dey, & Mukherjee, 2019).

Synthesis of Key Intermediates in Chemical Reactions

In the synthesis of complex chemical compounds, such as chlorantraniliprole, derivatives of benzoic acid like 3-Methyl-2-nitrobenzoic acid are used as starting materials. These intermediates undergo various reactions including esterification, reduction, and chlorination, demonstrating the role of these compounds in synthesizing target products (Chen, Li, & Jie, 2010).

Catalytic Oxidation Studies

Another application is found in the synthesis of 3-Methyl-4-nitrobenzoic acid via catalytic oxidation with molecular oxygen. This process involves the use of cobalt acetate as a catalyst, with the addition of sodium bromide significantly increasing the yield. This research contributes to the field of catalytic oxidation processes and the efficient synthesis of benzoic acid derivatives (Yueqin & Qiu, 2005).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing thoroughly after handling .

Mechanism of Action

Methyl 3-bromo-4-fluoro-5-nitrobenzoate is a chemical compound with the molecular formula C8H5BrFNO4 . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Properties

IUPAC Name

methyl 3-bromo-4-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)7(10)6(3-4)11(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVZMPJUTRQPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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